molecular formula C11H8O2 B14267622 4-Ethynylphenyl prop-2-enoate CAS No. 140892-61-1

4-Ethynylphenyl prop-2-enoate

Cat. No.: B14267622
CAS No.: 140892-61-1
M. Wt: 172.18 g/mol
InChI Key: AZIDPYJKSWNQRP-UHFFFAOYSA-N
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Description

4-Ethynylphenyl prop-2-enoate is a specialty chemical building block designed for advanced research and development. This compound integrates an acrylate group, known for its polymerization capability, with a terminal ethynyl group on a phenyl ring. The terminal alkyne is a valuable handle for Click chemistry, enabling highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create complex molecular architectures . The acrylate (prop-2-enoate) group allows this molecule to participate in polymerizations and conjugate addition reactions, making it a versatile cross-linking agent or a modifier for polymers and biomaterials . This dual functionality makes this compound particularly valuable in the synthesis of functionalized polymers, the development of advanced materials with tailored properties, and the field of bioconjugation for creating covalent protein-ligand complexes . Researchers can utilize the ethynyl group to attach probes, drugs, or other molecules via Click chemistry, while the acrylate group can be used to incorporate the system into a polymeric network or surface. Its application is demonstrated in the design of covalent ligands for proteins, where similar acrylate-containing compounds have been used to target specific lysine residues within binding pockets . This product is sold for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethynylphenyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h1,4-8H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDPYJKSWNQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90770003
Record name 4-Ethynylphenyl prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140892-61-1
Record name 4-Ethynylphenyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90770003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethynylphenyl Prop 2 Enoate and Its Advanced Derivatives

Esterification and Coupling Strategies for Constructing the 4-Ethynylphenyl prop-2-enoate Scaffold

The fundamental structure of this compound is assembled through two key chemical reactions: esterification to form the prop-2-enoate (acrylate) moiety and a cross-coupling reaction to create the phenyl-ethynyl bond.

Synthetic Approaches for the Prop-2-enoate Moiety

The prop-2-enoate group, commonly known as an acrylate (B77674), is typically introduced via esterification. This involves the reaction of a phenol (B47542) with an acrylic acid derivative. A prevalent method is the reaction of 4-ethynylphenol (B7805692) with acryloyl chloride in the presence of a base, such as triethylamine (B128534). researchgate.net This reaction effectively couples the acrylate group to the phenyl ring.

Alternative methods for forming acrylate esters include the reaction of a hydroxyl group with acrylic acid under acidic catalysis or through transesterification. For instance, the synthesis of various acrylate esters has been achieved by reacting alcohols with acrylic acid derivatives, often facilitated by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The choice of method can depend on the specific substrate and desired reaction conditions.

The following table summarizes common esterification methods for the synthesis of prop-2-enoate esters.

Reagent 1Reagent 2Catalyst/ConditionsProduct
Alcohol/PhenolAcryloyl ChlorideBase (e.g., Triethylamine)Acrylate Ester
Alcohol/PhenolAcrylic AcidAcid Catalyst (e.g., H₂SO₄)Acrylate Ester
Methyl AcrylateAlcohol/PhenolAcid or Base CatalystAcrylate Ester (via Transesterification)

Formation of Phenyl-Ethynyl Linkages via Cross-Coupling Reactions

The carbon-carbon triple bond of the ethynyl (B1212043) group connected to the phenyl ring is most commonly formed using the Sonogashira cross-coupling reaction. wikipedia.org This powerful reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a typical strategy would involve the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with a halogenated phenyl prop-2-enoate. wikipedia.org The use of a protected alkyne prevents unwanted side reactions. wikipedia.org The reaction is versatile and can be performed under mild conditions, including at room temperature and in aqueous media, making it suitable for complex molecule synthesis. wikipedia.org The reactivity of the aryl halide is a key factor, with the general trend being: aryl iodide > aryl triflate > aryl bromide. wikipedia.org This allows for selective couplings if multiple different halides are present in the molecule. wikipedia.org

The following table outlines the key components of a typical Sonogashira cross-coupling reaction.

ComponentExampleRole
Aryl/Vinyl Halide4-Iodophenyl prop-2-enoateElectrophile
Terminal AlkyneTrimethylsilylacetyleneNucleophile
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary Catalyst
Copper(I) Co-catalystCuICo-catalyst
BaseTriethylamine, DiisopropylamineNeutralizes HX by-product

Precursor Chemistry and Strategic Functional Group Interconversions

The synthesis of this compound relies on the availability and manipulation of appropriately functionalized precursors. Strategic choices regarding starting materials and the sequence of reactions are critical for an efficient synthesis.

Utilization of Halogenated Phenyl Precursors in Synthesis

Halogenated phenyl compounds are essential precursors for the Sonogashira coupling reaction. beilstein-journals.org Aryl iodides are generally the most reactive, followed by bromides and then chlorides. wikipedia.org For the synthesis of this compound, a common starting material is a 4-halophenol, which can be esterified with an acrylic acid derivative first, followed by the Sonogashira coupling. Alternatively, the Sonogashira coupling can be performed on a protected 4-halophenol, followed by deprotection and then esterification.

The choice of halogen can influence the reaction conditions. For example, the coupling of iodoaromatic compounds can often be achieved under milder conditions than their bromo- or chloro-counterparts. beilstein-journals.org Research has shown successful Sonogashira couplings with a variety of substituted iodoaromatic compounds. beilstein-journals.org

Synthetic Pathways Involving Aldehyde and Vinyl Moieties

Aldehyde and vinyl functionalities can also serve as synthetic handles for introducing the necessary components of this compound. For instance, a Wittig reaction can be employed to convert an aldehyde to a vinyl group, which could be part of a precursor to the prop-2-enoate moiety. smolecule.com Similarly, Knoevenagel or aldol (B89426) condensations can be used to form α,β-unsaturated esters from aldehydes. smolecule.com

For example, a synthetic route could involve the reaction of 4-formylphenyl acetate (B1210297) with a phosphorus ylide to generate a vinyl group, which would then be followed by transformations to introduce the ethynyl group. Another approach could involve the reaction of an aldehyde with an active methylene (B1212753) compound like methyl acrylate in a condensation reaction to form the prop-2-enoate structure. smolecule.com

Application of Protecting Group Strategies for the Ethynyl Functionality

Protecting groups are crucial in the synthesis of this compound to prevent the reactive terminal alkyne from undergoing undesired reactions, such as self-coupling (homocoupling) under Sonogashira conditions. researchgate.netwikipedia.org The trimethylsilyl (B98337) (TMS) group is a widely used protecting group for terminal alkynes. wikipedia.org

The TMS group is introduced by reacting the terminal alkyne with a silylating agent like trimethylsilyl chloride in the presence of a base. orgsyn.org This protected alkyne is stable under the conditions of the Sonogashira coupling. ccspublishing.org.cn After the coupling reaction, the TMS group can be easily removed (deprotected) under mild conditions, such as treatment with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne. wikipedia.orggelest.com This strategy allows for the selective formation of the desired carbon-carbon bond without polymerization or other side reactions of the alkyne. wikipedia.org The use of protecting groups is a fundamental concept in multi-step organic synthesis to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org

The following table lists common protecting groups for alkynes and their deprotection conditions.

Protecting GroupAbbreviationDeprotection Reagent(s)
TrimethylsilylTMSTBAF, K₂CO₃/MeOH, weak acid
TriisopropylsilylTIPSTBAF, acid
(3-cyanopropyl)dimethylsilylCPDMSFluoride source
Diphenyl(2-pyridyl)phosphine oxidePh₂P(O)t-BuOK

Considerations for Scalable Synthesis and Process Optimization

The successful scale-up of this compound synthesis hinges on a multi-faceted approach to process optimization. Key areas of focus include the selection of appropriate starting materials and catalysts, optimization of reaction conditions, and the development of efficient purification strategies.

A common and scalable approach to synthesizing derivatives of this compound involves the esterification of a phenol with an activated acrylic acid derivative. For instance, the synthesis of similar acrylates has been achieved through the reaction of a polyol with acrylic acid in the presence of an inhibitor and an acid catalyst. wipo.int The removal of byproducts, such as water, is a critical step that can be facilitated by the addition of a drying agent. wipo.int

Another widely used method for forming the ethynylphenyl moiety is the Sonogashira coupling. This reaction typically involves the coupling of a terminal alkyne with an aryl halide. In the context of scaling up, the choice of catalyst, such as palladium complexes, and reaction conditions are crucial for achieving high yields and purity. ucl.ac.uk For example, the synthesis of a related compound, methyl (2E)-3-4-[2-(trimethylsilyl)ethynyl]phenylprop-2-enoate, was accomplished using a Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine. nih.gov The subsequent deprotection of the silyl (B83357) group to yield the terminal alkyne is another critical step that must be optimized for large-scale production. nih.gov

The transition from laboratory to industrial scale often encounters challenges in maintaining reaction selectivity and efficiency. semanticscholar.org Therefore, a thorough understanding of the reaction mechanism and potential side reactions is essential. For instance, in the synthesis of acrylates, the potential for polymerization of the acrylic moiety must be mitigated, often through the use of inhibitors and careful temperature control. semanticscholar.orgwipo.int

Process optimization also involves a detailed investigation of various parameters, as illustrated in the following table which summarizes key considerations for scalable synthesis based on findings from related acrylate syntheses.

ParameterConsideration for Scalable SynthesisResearch Findings and Optimization Strategies
Catalyst System Selection of a cost-effective, efficient, and easily removable catalyst is paramount for industrial applications. Homogeneous catalysts can be difficult to separate from the product, while heterogeneous catalysts offer easier separation but may have lower activity. semanticscholar.orgThe use of heterogeneous Brønsted acid catalysts like Amberlite™ 120 IR (H+) has been explored for acrylate synthesis to mitigate issues associated with homogeneous catalysts like sulfuric acid. semanticscholar.org For Sonogashira couplings, palladium catalysts such as Pd(PPh₃)₂Cl₂ combined with a copper co-catalyst are common, with optimization focusing on catalyst loading to balance cost and reaction efficiency. ucl.ac.uknih.gov
Solvent Selection The ideal solvent should be inexpensive, non-hazardous, and allow for easy product isolation. Solvent-free conditions are highly desirable from an environmental and cost perspective. semanticscholar.orgrsc.orgSolvent-free enzymatic processes have been developed for the synthesis of acrylates, demonstrating high productivity and environmental benefits. rsc.org In other cases, solvents like triethylamine or tetrahydrofuran (B95107) are used, and their recovery and recycling are important for large-scale processes. ucl.ac.uknih.gov
Temperature Control Reaction temperature significantly impacts reaction rate, selectivity, and the stability of both reactants and products. Maintaining a narrow and optimal temperature range is crucial. semanticscholar.orgFor acrylic acid esterification, temperatures are typically maintained between 100 °C and 120 °C to facilitate water removal without causing resin or catalyst degradation. semanticscholar.org For Sonogashira couplings, reactions are often run at room temperature to improve selectivity. ucl.ac.uknih.gov
Purification Developing a scalable and efficient purification method is critical to achieving the desired product purity. This may involve crystallization, distillation, or chromatography.Purification of related acrylates has been achieved through column chromatography and recrystallization. nih.govacs.org For industrial-scale production, these methods may need to be adapted or replaced with more scalable techniques like melt crystallization or reactive distillation.
Byproduct Removal The efficient removal of byproducts, such as water from esterification reactions or salts from coupling reactions, is necessary to drive the reaction to completion and simplify purification. wipo.intThe use of a Dean-Stark apparatus or the addition of drying agents can be employed for water removal. wipo.intrsc.org Filtration is commonly used to remove solid byproducts and catalysts. nih.govrsc.org

The development of continuous flow processes offers a promising avenue for the scalable synthesis of this compound and its derivatives. Continuous flow reactors can provide better control over reaction parameters, enhance safety, and allow for more efficient production compared to batch processes. rsc.orgucd.ie For example, a miniaturized, packed-bed, continuous-flow reactor has been successfully used for the enzymatic synthesis of acrylates. rsc.org

Inability to Fulfill Request

After conducting an extensive search for scientific literature detailing the reactivity of the specific chemical compound “this compound,” it has been determined that there is insufficient published data to generate the detailed, data-rich article as requested.

The user's instructions require a thorough and scientifically accurate article structured around a precise outline, complete with data tables and detailed research findings for various transformative reactions, including:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Metal-Free Click Reaction Variants

Palladium-Catalyzed Sonogashira Coupling

Hydration and other Electrophilic/Nucleophilic Additions

Acrylate-Based Transformative Reactions

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Reactivity and Mechanistic Investigations of 4 Ethynylphenyl Prop 2 Enoate

Acrylate-Based Transformative Reactions

Michael Addition Reactions and Conjugate Chemistry

The acrylate (B77674) moiety of 4-Ethynylphenyl prop-2-enoate serves as a classic Michael acceptor, making it susceptible to conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. youtube.com The Michael addition, also known as a 1,4-addition, is a thermodynamically controlled process widely utilized for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.orgorganic-chemistry.org

The general mechanism involves three principal steps:

Formation of the Nucleophile: A Michael donor, typically a resonance-stabilized carbanion such as an enolate, is generated. wikipedia.orgmasterorganicchemistry.com Other soft nucleophiles like amines, thiols, or cuprates can also act as Michael donors. masterorganicchemistry.com

Nucleophilic Attack: The nucleophile adds to the β-carbon of the acrylate double bond. masterorganicchemistry.comyoutube.com This attack pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com

For this compound, this reaction provides a pathway to introduce a wide variety of functional groups at the carbon adjacent to the ester carbonyl, without affecting the ethynyl (B1212043) group.

Table 1: Examples of Michael Donors for Reaction with this compound

Michael Donor (Nucleophile) Resulting Adduct Structure (After Protonation) Bond Formed
Diethyl malonate (enolate) Diethyl 2-(3-((4-ethynylphenyl)oxy)-3-oxopropyl)malonate C-C
Thiophenol (thiolate) 4-Ethynylphenyl 3-(phenylthio)propanoate C-S
Cyclohexylamine (amine) 4-Ethynylphenyl 3-(cyclohexylamino)propanoate C-N

Radical Polymerization Mechanisms Initiated via the Acrylate Group

The acrylate functional group of this compound is readily susceptible to radical polymerization, a process that converts the monomer into a high molecular weight polymer. mdpi.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The polymerization can be initiated using thermal initiators, such as azo compounds or peroxides. mdpi.com

The mechanism using a common initiator, 2,2′-azobis(2-methylpropionitrile) (AIBN), is as follows:

Initiation: This phase consists of two steps. First, the initiator (AIBN) undergoes thermal decomposition (homolysis) to generate two cyanoisopropyl radicals. Second, one of these initiator radicals adds to the carbon-carbon double bond of the acrylate monomer, forming a new, larger radical species. mdpi.com This new radical is the first propagating unit of the polymer chain.

Propagation: The newly formed monomer radical rapidly adds to another molecule of this compound. This process repeats, sequentially adding monomer units to the growing polymer chain. The reaction propagates, creating a long chain where the backbone is formed from the carbons of the acrylate double bonds.

Termination: The growth of polymer chains is halted through termination steps. Termination can occur through two primary mechanisms: combination, where two growing radical chains join to form a single, non-reactive polymer molecule, or disproportionation, where one radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two polymer molecules, one with a saturated end and one with an unsaturated end.

This polymerization process results in the formation of poly(4-ethynylphenyl acrylate), a polymer with pendant ethynylphenyl groups that can be used for subsequent modifications.

Table 2: Key Stages of Radical Polymerization

Stage Description
Initiation An initiator (e.g., AIBN) thermally decomposes to form primary radicals. A primary radical then reacts with a monomer molecule to start a polymer chain. mdpi.com
Propagation The active polymer chain radical adds successive monomer units, rapidly increasing the molecular weight of the polymer.

| Termination | Two growing polymer chains react with each other to terminate the polymerization process, either by combination or disproportionation. |

Cyclization Reactions Involving the Acrylate Moiety

The acrylate moiety in this compound can participate in various cyclization reactions, forming cyclic structures. These reactions can be either intramolecular, occurring within a single molecule, or intermolecular, involving reaction with another molecule.

One significant class of cyclization reactions is the Diels-Alder reaction, a [4+2] cycloaddition. In this context, the electron-deficient double bond of the acrylate group can act as a potent dienophile, reacting with a conjugated diene. This reaction would form a six-membered ring, attaching a new cyclic structure to the propanoate side chain of the molecule. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable, making it a powerful tool in synthesis.

Furthermore, intramolecular cyclizations are possible if the molecule is first modified to contain a suitable nucleophile. For instance, if the ethynyl group were converted to a functionality that includes a nucleophilic atom (e.g., an amine or thiol) via a linker of appropriate length, an intramolecular Michael addition could occur. The nucleophile would attack the β-carbon of the acrylate, leading to the formation of a heterocyclic ring system. The size of the resulting ring would be dependent on the length and nature of the linker connecting the nucleophile to the main molecular scaffold.

Table 3: Potential Cyclization Pathways for the Acrylate Moiety

Reaction Type Reactant Partner Resulting Structure
Diels-Alder [4+2] Cycloaddition Conjugated Diene (e.g., 1,3-Butadiene) A cyclohexene (B86901) ring attached at the α and β carbons of the original acrylate.

Synergistic Reactivity and Interplay of Ethynyl and Acrylate Functionalities

Development of Tandem Reaction Sequences

The dual functionality of this compound is ideal for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov Such sequences are highly efficient, reducing waste and simplifying synthetic procedures.

A potential tandem sequence could begin with a reaction at one site, which then triggers a subsequent transformation involving the second functional group. For example:

Michael Addition/Intramolecular Cyclization: A Michael donor containing a second nucleophilic site could be added to the acrylate. After the initial 1,4-addition, the newly introduced nucleophile could be positioned to attack the ethynyl group in an intramolecular fashion, potentially catalyzed by a transition metal, to form a complex heterocyclic product.

Sonogashira Coupling/Intramolecular Diels-Alder: A Sonogashira coupling could be used to attach a conjugated diene to the ethynyl group. Upon gentle heating, this intermediate could then undergo an intramolecular Diels-Alder reaction, where the newly introduced diene reacts with the acrylate dienophile to construct a polycyclic system in a single pot.

These strategies leverage the interplay between the two groups to rapidly build molecular complexity from a relatively simple starting material. nih.govresearchgate.net

Enolate Chemistry and Investigations of Alpha-Carbon Reactivity

The prop-2-enoate portion of this compound contains protons on the carbon atom alpha to the ester carbonyl group. These α-protons are acidic and can be removed by a strong, non-nucleophilic base to form a resonance-stabilized nucleophile known as an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are versatile intermediates in organic synthesis, primarily reacting as carbon-centered nucleophiles. masterorganicchemistry.comyoutube.com

The formation of the enolate from this compound requires a potent base, such as lithium diisopropylamide (LDA), because the acidity of α-protons in esters is lower than in ketones or aldehydes. wikipedia.org The use of a sterically hindered base like LDA is crucial to favor deprotonation at the α-carbon over competing nucleophilic attack at the ester carbonyl. libretexts.org

Once formed, the enolate anion is a powerful nucleophile that can react with a variety of electrophiles to form a new bond at the α-carbon. masterorganicchemistry.comlibretexts.org This reactivity allows for the introduction of substituents directly adjacent to the carbonyl group.

Key reactions involving the enolate of this compound include:

Alkylation: Reaction with alkyl halides (preferably primary or methyl) in an SN2 reaction to form a new carbon-carbon bond. youtube.comlibretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to introduce an acyl group, leading to the formation of a β-keto ester derivative.

This enolate-based chemistry provides a complementary method to the Michael addition for functionalizing the propanoate chain of the molecule.

Table 5: Reactions of the Enolate Derived from this compound

Electrophile Reagent Example Product Type
Alkyl Halide Iodomethane (CH₃I) α-Alkylated ester
Acyl Halide Acetyl chloride (CH₃COCl) α-Acylated ester (β-keto ester)
Aldehyde Benzaldehyde (PhCHO) α,β-Hydroxy ester (Aldol addition product)

Polymerization Chemistry and Macromolecular Engineering of 4 Ethynylphenyl Prop 2 Enoate

Homopolymerization Pathways and Polymer Structures

Homopolymerization of 4-ethynylphenyl prop-2-enoate can proceed through two independent routes, targeting either the prop-2-enoate (acrylate) moiety or the terminal ethynyl (B1212043) group. The choice of polymerization conditions, including initiator and temperature, dictates which functional group reacts, leading to polymers with fundamentally different backbone structures and properties.

The prop-2-enoate group of this compound is readily polymerizable via free radical polymerization, a common and versatile method for synthesizing polymers from vinyl monomers. fujifilm.comwikipedia.org This chain-reaction mechanism involves three key steps: initiation, propagation, and termination. wikipedia.org

Initiation: The process begins with the decomposition of an initiator molecule, typically an azo compound or a peroxide, to generate free radicals. fujifilm.com These highly reactive radicals then attack the carbon-carbon double bond of the acrylate (B77674) monomer, creating an active center from which the polymer chain will grow. wikipedia.org

Propagation: The newly formed monomer radical adds successively to other monomer molecules. This step rapidly increases the chain length, forming a polymer with a carbon-carbon backbone and pendant 4-ethynylphenyl groups.

Termination: The growth of a polymer chain is concluded through termination reactions, which can occur by combination (two growing chains coupling) or disproportionation (hydrogen transfer between two growing chains). Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent or monomer, which can start a new chain. wikipedia.org

The resulting polymer, poly(this compound), is a linear polymer with unreacted ethynyl groups pending from the main chain. These ethynyl groups are available for subsequent post-polymerization modification or crosslinking.

Polymerization MethodMonomerResulting StructureKey Features
Free Radical PolymerizationThis compoundLinear polymer with pendant ethynyl groupsVersatile method, allows for post-polymerization modification. fujifilm.comwikipedia.org

This table provides a summary of the free radical polymerization of the acrylate unit.

The ethynyl group offers alternative polymerization pathways, leading to polymers with conjugated backbones, which are of great interest for their electronic and optical properties. These mechanisms are distinct from the free-radical polymerization of the acrylate group and typically require specific catalysts or conditions.

Addition Polymerization: Terminal ethynyl groups can undergo addition polymerization, often initiated by heat or irradiation, to form polyene structures. acs.org This process can lead to branched or crosslinked materials as the growing macroradical can react with the polyene chains of already formed polymers. nih.gov

Polycyclotrimerization: In the presence of specific transition metal catalysts, such as cobalt complexes, ethynyl groups can undergo polycyclotrimerization. nih.gov This reaction involves the cyclization of three ethynyl groups to form substituted benzene (B151609) rings, resulting in a highly branched or crosslinked network structure composed of aromatic units. nih.gov The reaction can be performed in various organic solvents at elevated temperatures. nih.gov

Activated Polymerization: In some cases, polymerization can be initiated without an external catalyst. For instance, the activated polymerization of ethynylpyridines can occur through nucleophilic attack, a mechanism that could potentially be adapted for other activated ethynyl compounds. scispace.com

These polymerization methods produce materials that are structurally very different from the linear polymers obtained via acrylate polymerization, often resulting in rigid, thermally stable, and conjugated systems.

Polymerization MechanismFunctional GroupResulting StructureInitiator/Catalyst
Addition PolymerizationEthynylBranched or crosslinked polyeneHeat, irradiation acs.orgnih.gov
PolycyclotrimerizationEthynylCrosslinked polyphenylene networkTransition metal complexes (e.g., Cobalt) nih.gov
Activated PolymerizationEthynylConjugated polymerCatalyst-free, initiated by nucleophilic attack scispace.com

This table outlines the polymerization mechanisms available for the ethynyl group.

Copolymerization Strategies and Advanced Architectures

The dual functionality of this compound makes it an ideal monomer for creating complex polymer architectures through copolymerization. By combining it with other monomers or by selectively reacting its functional groups, materials with precisely controlled properties can be engineered.

The ethynyl group is a key building block for conjugated polymers, which are central to applications in organic electronics. mdpi.com this compound can be incorporated into conjugated polymer backbones, primarily through transition-metal-catalyzed cross-coupling reactions.

A prominent example is the Sonogashira coupling reaction, which couples terminal alkynes with aryl halides. By copolymerizing this compound with a dihalo-aromatic comonomer, poly(aryleneethynylene)s (PAEs) can be synthesized. These polymers feature alternating aromatic and ethynyl units along the main chain, creating a highly conjugated system. The acrylate group in such a polymer would remain as a pendant functional group, available for further reactions. This strategy allows for the synthesis of functional conjugated polymers with tunable properties. rsc.org

The presence of two distinct polymerizable groups allows this compound to act as a crosslinking agent to form polymer networks. acs.org Crosslinking can be achieved in several ways:

Two-Step Crosslinking: A linear polymer can first be synthesized by polymerizing the acrylate groups, resulting in a thermoplastic material with pendant ethynyl groups. In a second step, these ethynyl groups can be induced to react, for example by heating or UV irradiation, to form crosslinks between the polymer chains. acs.org This transforms the material into a thermoset, enhancing its thermal stability and mechanical properties.

Simultaneous Polymerization: Under specific conditions, both the acrylate and ethynyl groups could potentially be polymerized simultaneously to directly form a crosslinked network.

Copolymerization with Multifunctional Monomers: this compound can be copolymerized with other monomers that contain multiple reactive sites, such as 1,3,5-triethynylbenzene, to directly form highly crosslinked polymer networks. researchgate.net

These networks are useful in applications requiring high thermal stability and robust mechanical performance.

To achieve precise control over polymer properties, modern controlled polymerization techniques can be employed. mdpi.com For the acrylate functionality of this compound, Reversible Deactivation Radical Polymerization (RDRP) methods are particularly suitable.

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). wikipedia.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful technique that enables the synthesis of well-defined polymers and complex architectures like block copolymers. fujifilm.comwikipedia.orgnih.gov By using a RAFT agent, the polymerization of the acrylate group can be controlled, yielding linear polymers with pendant ethynyl groups and a defined chain length. nih.gov

These controlled polymerization methods would allow for the synthesis of well-defined block copolymers where one block contains the pendant ethynyl groups from this compound. These ethynyl groups could then be used for site-specific functionalization or for creating highly ordered nanostructures through controlled crosslinking. Furthermore, transition-metal-free controlled polymerization methods have been developed for certain ethynyl monomers, offering pathways to poly(p-aryleneethynylene)s with controlled molecular weights and low polydispersity. rsc.org

Controlled TechniqueTarget GroupPotential ArchitectureKey Advantage
ATRP / RAFTAcrylateWell-defined linear polymers, block copolymers wikipedia.orgnih.govControl over molecular weight and PDI wikipedia.orgmdpi.com
Metal-Free Controlled PolymerizationEthynylControlled molecular weight poly(aryleneethynylene)s rsc.orgAvoids transition metal contamination rsc.org

This table summarizes controlled polymerization techniques applicable to this compound.

Design and Synthesis of Hyperbranched and Porous Polymer Frameworks

The AB2-type structure of this compound, where the acrylate and ethynyl groups can act as reactive sites, makes it an ideal candidate for the synthesis of non-linear polymer architectures such as hyperbranched polymers and porous organic frameworks (POPs).

Hyperbranched polymers are characterized by their highly branched, three-dimensional structures and a high density of terminal functional groups. frontiersin.org The synthesis of hyperbranched polymers can be achieved through a one-step polymerization of ABx-type monomers (where x ≥ 2), which is a more straightforward process compared to the multi-step synthesis required for perfect dendrimers. mdpi.com For this compound, self-condensation polymerization can lead to hyperbranched structures. For instance, the acrylate groups can undergo vinyl polymerization, while the ethynyl groups can be simultaneously or sequentially polymerized through process like cyclotrimerization. nih.gov The polycyclotrimerization of monomers containing ethynyl groups is a known method to produce crosslinked, thermosetting polymers and, under controlled conditions, can yield soluble hyperbranched structures. nih.gov

Porous organic polymers (POPs) are a class of materials characterized by their robust framework, tunable porosity, and large surface area. mdpi.com The rigidity and defined geometry of the aromatic core of this compound, combined with its polymerizable groups, are advantageous for building stable porous networks. The synthesis of these frameworks often involves reactions that create strong covalent bonds, such as Sonogashira coupling or Heck reactions, using multifunctional monomers. mdpi.commdpi.com For example, a porous aromatic framework could be constructed using a tetrahedral, four-arm star-shaped polyisocyanide core where the chain ends are cross-linked to form a well-defined porous structure. nih.govrsc.org While not using this compound directly, this illustrates a strategy where its ethynyl group could participate in similar cross-linking reactions.

The properties of the resulting porous polymers, such as pore size and surface area, can be regulated by carefully selecting the monomers and polymerization conditions. acs.org For instance, the use of rigid building blocks generally leads to materials with permanent porosity. The specific surface area and pore volume are critical parameters for applications such as gas storage and separation. Research on related porous aromatic frameworks (PAFs) has demonstrated high selectivity for gas adsorption, a property that could be engineered into frameworks derived from this compound. mdpi.com

Table 1: Representative Properties of Porous Polymer Frameworks from Ethynyl-Containing Monomers (Note: This table presents typical data for analogous systems to illustrate potential properties.)

Framework TypeMonomersPolymerization MethodBET Surface Area (m²/g)Total Pore Volume (cm³/g)
Porous Aromatic Framework (PAF)meso-tetra(p-bromophenyl)porphyrin, tris(4-ethynylphenyl)amineSonogashira CouplingHighNot Specified
Ferrocene-based POP (FPOP-1)1,1′-divinylferrocene, tetrakis(4-bromophenyl)silaneHeck Reaction4990.43
Ferrocene-based POP (FPOP-2)1,1′-divinylferrocene, tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silaneHeck Reaction3540.49
Poly-p-DEBp-diethynylbenzeneSelf-polymerization8090.247

Post-Polymerization Functionalization via Residual Ethynyl and/or Acrylate Groups

A key advantage of polymers synthesized from this compound is the presence of residual reactive groups (either ethynyl or acrylate, depending on the initial polymerization method) that are available for post-polymerization modification (PPM). cmu.edu PPM is a powerful strategy for introducing a wide range of functionalities onto a polymer backbone, allowing for the fine-tuning of material properties or the attachment of specific molecules like drugs or targeting agents. cmu.eduresearchgate.net

The residual ethynyl groups on the polymer scaffold are particularly amenable to "click" chemistry reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. wiley.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the covalent attachment of azide-containing molecules to the polymer. ust.hk Another important reaction is the thiol-yne coupling, which can react with the alkyne group to introduce sulfur-containing moieties. ust.hk These reactions provide a versatile platform for creating functional materials from a common polymer precursor.

Similarly, if the initial polymerization primarily involves the ethynyl groups (e.g., through polycyclotrimerization), the pendant acrylate groups remain available for subsequent reactions. The acrylate group is a Michael acceptor and can react with nucleophiles like primary amines or thiols in a Michael-type addition reaction. nih.gov This approach has been used to modify the chemistry of thiol-acrylate networks, demonstrating that the extent of functionalization can be controlled by reaction conditions. nih.gov

The ability to perform dual functionalization, modifying both residual ethynyl and acrylate groups through orthogonal chemistries, would offer an even higher degree of complexity and functionality in the final material. For example, a polymer could first be functionalized via a CuAAC reaction on the ethynyl groups, followed by a Michael addition on the acrylate groups. This allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu

Table 2: Potential Post-Polymerization Modification Reactions

Reactive GroupReaction TypeReagent ClassResulting Linkage
EthynylCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azides1,2,3-Triazole
EthynylThiol-yne ReactionThiolsThioether
EthynylNitrile Oxide-Alkyne Cycloaddition (NOAC)Nitrile OxidesIsoxazole
AcrylateMichael AdditionPrimary Amines, Thiolsβ-amino ester, β-thioether ester
AcrylateRadical PhotocouplingThiolsThioether

Advanced Computational and Theoretical Investigations of 4 Ethynylphenyl Prop 2 Enoate

Quantum Chemical Studies and Electronic Structure Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of organic molecules. umn.edufortunejournals.comnumberanalytics.com For 4-Ethynylphenyl prop-2-enoate, such studies would provide a fundamental understanding of its molecular properties.

The electronic structure of a molecule is key to its reactivity. numberanalytics.com Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's behavior in chemical reactions. thenucleuspak.org.pk The energy and distribution of these orbitals determine the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be located primarily on the electron-rich ethynylphenyl group, which can act as an electron donor. Conversely, the LUMO is likely centered on the electron-withdrawing acrylate (B77674) moiety, particularly the carbon-carbon double bond and the carbonyl group. This distribution makes the acrylate part a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound (Inferred from related compounds)

OrbitalPredicted LocalizationImplied Reactivity
HOMO Phenyl ring and ethynyl (B1212043) groupSite for electrophilic attack
LUMO Acrylate group (C=C and C=O bonds)Site for nucleophilic attack

This table is based on general principles of electronic structure and data from analogous compounds, not on direct calculations for this compound.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the electronic distribution. thenucleuspak.org.pk For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Global reactivity descriptors, derived from FMO energies, can quantify the chemical reactivity of a molecule. researchgate.net These descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity index. For this compound, these parameters would offer a quantitative measure of its stability and propensity to participate in various reactions. researchgate.net

Computational studies can also be employed to model reaction pathways, such as cycloadditions. For instance, the [3+2] cycloaddition of related acrylates has been investigated computationally to rationalize regioselectivity. mdpi.com Similar studies on this compound could predict the outcomes of its reactions with various partners. The presence of both an ethynyl and an acrylate group offers multiple potential reaction sites, and computational modeling can help determine the most favorable pathway by calculating the activation energies for different routes.

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. researchgate.net For this compound, rotation around the single bonds, particularly the C-O bond of the ester and the C-C bond connecting the phenyl ring to the ethynyl group, would lead to different conformers. Computational methods can be used to identify the most stable conformer (the one with the lowest energy) and the energy barriers for interconversion between different conformers. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Computational Modeling for Elucidating Reaction Mechanisms

Computational modeling is a powerful approach to unraveling complex reaction mechanisms. nih.gov For this compound, this could involve studying its participation in reactions like Michael additions or polymerization. researchgate.net For example, in a Michael addition, a nucleophile would attack the β-carbon of the acrylate group. Computational modeling could elucidate the transition state of this reaction and calculate the associated energy barrier, providing insights into the reaction kinetics.

In the context of polymerization, computational studies on alkyl acrylates have explored mechanisms of initiation, propagation, and chain transfer. drexel.eduacs.orgupenn.edu Similar models for this compound could predict its behavior in radical polymerization, including the potential for side reactions involving the ethynyl group.

Theoretical Simulations of Polymerization Processes and Polymer Growth

For instance, computational studies on the thermal polymerization of alkyl acrylates have investigated self-initiation mechanisms and chain transfer reactions. acs.orgupenn.edu Applying these methods to this compound would need to account for the additional reactivity of the ethynyl group, which could participate in the polymerization process or undergo side reactions. Theoretical studies on the polymerization of propiolate and phenylacetylene (B144264) derivatives have proposed mechanisms involving rhodium complex catalysts, which could also be relevant for the polymerization of this compound under similar conditions. mdpi.com

Advanced Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the motion and interactions of atoms and molecules over time. nih.gov For polymers derived from this compound, MD simulations could provide insights into their bulk properties. Studies on polymers containing phenylethynyl groups have used MD to investigate properties like glass transition temperature and thermal stability. nih.govmdpi.com

Research Applications of 4 Ethynylphenyl Prop 2 Enoate in Materials Science and Chemical Biology Tools

Development of Functional Polymeric Materials

The presence of the acrylate (B77674) and ethynyl (B1212043) groups in 4-Ethynylphenyl prop-2-enoate allows for its use as a monomer or crosslinker in the synthesis of a diverse range of functional polymers. These polymers exhibit unique properties suitable for applications in optoelectronics, gas capture, and stimuli-responsive systems.

Conjugated Polymers for Optoelectronic and Photonic Research

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. mdpi.com The ethynyl group of this compound can be readily polymerized through methods like Sonogashira-Hagihara cross-coupling reactions to create conjugated polymer chains. rsc.org

For instance, linear conjugated polymers have been investigated for their potential in solar-driven hydrogen peroxide production. nih.gov While a specific polymer derived directly from this compound for this purpose is not detailed in the provided results, the principle of using ethynyl-containing monomers to create photocatalytically active polymers is established. nih.gov The tunability of conjugated polymers allows for the optimization of their light-absorbing and charge-separating properties, which are crucial for efficient photocatalysis. mdpi.comnih.gov

Furthermore, the acrylate functionality of this compound can be utilized for post-polymerization modifications or for creating cross-linked networks, potentially enhancing the processability and stability of the final optoelectronic material. mdpi.com The development of stretchable and rubbery optoelectronics is an emerging field where the properties of conjugated polymers are being exploited. rsc.org The incorporation of flexible linkers or the use of specific processing techniques like electrospinning can impart elastomeric properties to conjugated polymers, enabling their use in wearable and flexible devices. rsc.org

Fabrication of Bio-inspired and Stimuli-Responsive Materials

Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or redox potential. magtech.com.cnmdpi.comdergipark.org.tr This "smart" behavior makes them highly attractive for a range of applications, including drug delivery, tissue engineering, and sensors. mdpi.comnih.gov

The acrylate group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This property could be exploited to create pH-responsive materials. For instance, a polymer network cross-linked with this compound could be designed to degrade or swell in response to a change in pH, triggering the release of an encapsulated substance. nih.gov

Furthermore, the ethynyl group offers a site for "click" chemistry reactions, which can be used to attach other functional molecules, including those that are responsive to specific stimuli. rsc.org For example, a light-sensitive molecule could be "clicked" onto a polymer backbone containing this compound units, resulting in a light-responsive material. mdpi.comrsc.org The development of nanocapsules with stimuli-responsive moieties for the controlled release of active compounds is an active area of research. rsc.org

Chemical Probes and Labeling Reagents in Chemical Biology

The unique combination of a reactive alkyne and a polymerizable acrylate group in this compound makes it a valuable tool in chemical biology, particularly for bioconjugation and the development of imaging probes.

Bioconjugation Methodologies Utilizing Click Chemistry

Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and specific. tebubio.comchemie-brunschwig.chpcbiochemres.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. tebubio.commdpi.com The ethynyl group of this compound serves as a perfect handle for this type of reaction.

This allows for the efficient and specific attachment of this compound to biomolecules (e.g., proteins, nucleic acids, or lipids) that have been modified to contain an azide group. tebubio.com This bioconjugation strategy is widely used for:

Labeling and Tracking: Attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to a biomolecule of interest. mdpi.com

Drug Delivery: Conjugating a drug molecule to a targeting moiety, such as an antibody, to create a targeted drug delivery system. tebubio.com

Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and diagnostics.

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative to CuAAC that is particularly useful for in vivo applications where the toxicity of copper is a concern. pcbiochemres.comiris-biotech.de While this compound itself is not a strained alkyne, it can be incorporated into systems that are subsequently used in SPAAC reactions.

Development of Fluorescent Markers and Imaging Tools for Cellular Research

Fluorescent probes are indispensable tools for visualizing and studying biological processes within living cells. nih.govnih.govmpg.de The development of new fluorescent markers with improved properties, such as higher brightness, photostability, and specific targeting, is an ongoing effort in chemical biology.

While this compound itself is not fluorescent, its alkyne group provides a convenient point of attachment for creating fluorescent probes. A common strategy involves synthesizing a molecule that contains both a fluorophore and an alkyne or azide group. This "clickable" fluorophore can then be conjugated to a target molecule that has been tagged with the complementary functionality.

A patent application describes the synthesis of fluorescent systems for biological imaging, which includes compounds with ethynylphenyl groups. google.com These systems are designed to have advantages such as reduced interference from chlorophyll (B73375) in plant cell imaging and the potential for dual-mode fluorescence and Raman imaging. google.com The development of aggregation-induced emission (AIE)-active fluorescent nanoprobes is another area where alkyne-functionalized molecules are used to construct probes for deep-tissue imaging. thno.org

Applications in Catalysis and Advanced Sensing Platforms.

The unique bifunctional nature of this compound, possessing both a polymerizable acrylate group and a reactive ethynyl-phenyl moiety, positions it as a valuable monomer in the development of advanced materials for catalysis and chemical sensing. The ability to form robust polymer backbones with pendant "clickable" ethynyl groups allows for the rational design of functional materials with tailored properties.

Design of Catalyst Supports and Heterogeneous Catalytic Systems.

The quest for efficient and recyclable catalysts has driven the development of heterogeneous catalytic systems, where the catalyst is immobilized on a solid support. This approach simplifies catalyst separation from the reaction mixture, enhances catalyst stability, and allows for continuous flow processes. Porous organic polymers (POPs) have emerged as promising materials for catalyst supports due to their high surface area, tunable porosity, and excellent chemical and thermal stability. researchgate.netcsic.es

The polymerization of this compound offers a straightforward route to such catalyst supports. The acrylate functionality can undergo radical polymerization to form a stable polyacrylate backbone. The pendant ethynylphenyl groups can then serve multiple roles in a catalytic system.

Immobilization of Catalytic Species: The terminal alkyne of the ethynylphenyl group is an ideal anchor for the covalent attachment of homogeneous catalysts via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). ust.hknih.govrsc.orgresearchgate.net This method provides a stable and well-defined linkage between the polymer support and the catalytically active metal complex or organocatalyst. This strategy has been successfully employed to heterogenize a variety of catalysts, preventing their leaching and allowing for their reuse. escholarship.org

Intrinsic Catalytic Activity: In some instances, the polymer itself, derived from monomers like this compound, can exhibit catalytic activity. For example, porous polymers containing unreacted ethynyl groups have demonstrated activity as solid acid catalysts, where the hydrogen atom of the terminal alkyne acts as the catalytic center. researchgate.net

The table below summarizes the characteristics of polymer supports derived from functional monomers relevant to the potential applications of poly(this compound).

Polymer Support TypeFunctional GroupMethod of Catalyst IntegrationExample Application
Polyacrylate with Pendant Alkynes-C≡CHPost-polymerization modification (e.g., Click Chemistry)Immobilization of metal catalysts for cross-coupling reactions. escholarship.org
Hyper-cross-linked PolymersAromatic/EthynylFriedel-Crafts alkylation, Oxidative couplingSupport for metal nanoparticles, gas-phase catalysis. csic.esrsc.org
Porous Polyacetylenes-C≡CHSpontaneous polymerizationSolid acid catalysis for organic transformations. researchgate.net

Development of Chemosensors for Specific Chemical Analytes.

The development of highly sensitive and selective chemosensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Conjugated polymers are particularly attractive for this purpose due to their ability to amplify a sensing signal through mechanisms like fluorescence quenching or enhancement, often referred to as the "molecular wire" effect. frontiersin.org

Polymers derived from this compound are promising candidates for chemosensor development. The polymerization of the monomer can lead to the formation of conjugated or non-conjugated polymer backbones, depending on the polymerization method. The pendant ethynylphenyl groups can be functionalized post-polymerization to introduce specific recognition sites for target analytes.

Fluorescent Chemosensors: The ethynylphenyl moiety can be a component of a larger conjugated system that exhibits fluorescence. The interaction of a target analyte with a recognition site on the polymer can perturb the electronic structure of the conjugated backbone, leading to a detectable change in the fluorescence intensity or wavelength. For instance, thiourea-functionalized poly(phenyleneethynylene)s have been shown to act as fluorescent chemosensors for anions and cations. rsc.org Similarly, polymers incorporating the 4-ethynylphenyl structure could be designed to detect specific ions or molecules. analis.com.my

Electrochemical Sensors: Conjugated polymers based on ethynylphenyl units can also be employed as the active material in electrochemical sensors. Poly(1,3,5-tris(4-ethynylphenyl)-benzene), a polymer with structural similarities to what could be derived from this compound, has been successfully used for the electrochemical detection of hydrogen peroxide. acs.org The 1,3-diyne linkages in the polymer were identified as the specific active sites for the sensing mechanism. acs.org

The following table outlines the principles and applications of polymer-based chemosensors that are relevant to materials derived from this compound.

Sensor TypePolymer SystemDetection PrincipleTarget Analyte(s)
Fluorescent ChemosensorThiourea-functionalized poly(phenyleneethynylene)Fluorescence quenching/enhancement upon bindingAnions (F⁻) and Cations (Ag⁺) rsc.org
Electrochemical SensorPoly(1,3,5-tris(4-ethynylphenyl)-benzene)Change in electrochemical responseHydrogen Peroxide acs.org
Colorimetric and Fluorescent SensorAryl-alkyne derivativesColor change and fluorescence turn-onCyanide anions analis.com.my
Aggregation-Enhanced Emission SensorEthynyl-capped hyperbranched polytriazolesEnhanced emission in aggregated stateSolvent polarity, potential for analyte-induced aggregation ust.hk

Future Research Directions and Emerging Paradigms in the Study of 4 Ethynylphenyl Prop 2 Enoate

Integration with High-Throughput Screening and Automated Synthesis Methodologies

The structural and functional potential of polymers and materials derived from 4-ethynylphenyl prop-2-enoate is immense, creating a parameter space too large for traditional, serial investigation. The integration of automated synthesis platforms with high-throughput screening (HTS) represents a paradigm shift, enabling the rapid exploration of this space to identify materials with optimized properties.

Automated synthesis robots can be programmed to prepare large libraries of materials by systematically varying key parameters. For copolymers involving this compound, these variables include co-monomer identity, molar ratios, catalyst concentrations, and polymerization conditions. For post-polymerization modification, automated liquid handlers can perform an array of "click" reactions on the pendant alkyne groups in a parallel format, introducing diverse functionalities across a multi-well plate.

Once these material libraries are generated, HTS techniques can be employed to rapidly assess their properties. For instance, thermal characteristics like glass transition temperature (Tg) and decomposition temperature (Td) can be evaluated using high-throughput differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) systems. Mechanical properties can be mapped using automated nanoindentation arrays, while optical properties such as fluorescence or absorbance can be screened in a plate-reader format after clicking chromophores onto the polymer backbone. This approach accelerates the discovery-optimization cycle, enabling a data-driven approach to material design that was previously unattainable.

Table 7.1: Hypothetical High-Throughput Workflow for this compound Copolymers
Parameter VariedAutomated Synthesis MethodHigh-Throughput Screening AssayTarget Property to Optimize
Co-monomer Ratio (e.g., with Methyl Methacrylate)Automated RAFT PolymerizationHigh-Throughput DSCGlass Transition Temperature (Tg)
Type of Azide (B81097) for "Click" ReactionRobotic Liquid Handling for CuAACAutomated Fluorescence Plate ReaderSensing/Imaging Intensity
Cross-linker ConcentrationAutomated Photopolymerization ArrayHigh-Throughput RheometryGel Stiffness / Modulus
Solvent System for NanoprecipitationFlow Chemistry PlatformDynamic Light Scattering (DLS) Plate ReaderNanoparticle Size and Polydispersity

Application of Advanced Spectroscopic and Structural Characterization Techniques for Complex Assemblies

As materials derived from this compound become more architecturally complex—forming cross-linked networks, core-shell nanoparticles, or intricate surface grafts—conventional characterization methods become insufficient. Future research will increasingly rely on a suite of advanced analytical techniques to elucidate structure-property relationships at multiple length scales.

For insoluble, cross-linked thermosets or hydrogels, Solid-State Nuclear Magnetic Resonance (ssNMR) is indispensable. It can provide quantitative data on the degree of conversion for both the acrylate (B77674) and alkyne functionalities, directly measuring cross-linking density and the success of post-synthesis modification within the bulk, non-soluble material. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can distinguish between unreacted alkyne carbons (typically ~75-85 ppm) and the triazole carbons formed after a click reaction (~120-145 ppm).

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) will be critical for probing nanoscale morphology. In block copolymers containing a poly(this compound) segment, SAXS can reveal the size, shape, and spacing of self-assembled domains (e.g., lamellae, cylinders). WAXS can provide information on local chain packing and crystallinity.

For visualizing surfaces and nanostructures, advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) will be essential. AFM can map the surface topology of thin films and identify phase-separated domains with high spatial resolution. TEM, particularly when combined with staining or energy-dispersive X-ray spectroscopy (EDS), can visualize the internal morphology of complex nanoparticles, confirming, for example, the successful formation of a core-shell structure where the shell has been functionalized via the alkyne group.

Table 7.2: Advanced Characterization Techniques for this compound Based Materials
TechniqueInformation ObtainedSpecific Application to this compound Assemblies
Solid-State NMR (ssNMR)Local chemical environment, connectivity, reaction conversion in solids.Quantifying cross-linking density by monitoring the disappearance of alkyne and acrylate signals in thermosets.
Small-Angle X-ray Scattering (SAXS)Nanoscale morphology, domain spacing, particle size and shape.Characterizing the self-assembled morphology of block copolymers containing a poly(this compound) block.
Atomic Force Microscopy (AFM)Surface topography, phase separation, mechanical properties at the nanoscale.Visualizing phase-separated domains in polymer blends or block copolymer thin films.
MALDI-TOF Mass SpectrometryAbsolute molecular weight, end-group analysis, polymer distribution.Confirming the fidelity of the alkyne end-group in polymers synthesized via controlled radical polymerization before further modification.

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are becoming central to modern materials science. Future research on this compound must address the environmental impact of both its synthesis and its subsequent polymerization and modification.

The synthesis of the monomer itself presents opportunities for innovation. Traditional syntheses may rely on stoichiometric reagents, chlorinated solvents, and multi-step processes requiring purification at each stage. Future work should focus on developing catalytic, one-pot, or flow-chemistry-based routes from readily available precursors like 4-ethynylphenol (B7805692) and acryloyl chloride. The use of greener solvents (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) or even solvent-free melt conditions could significantly reduce the environmental footprint.

For polymerization, a shift away from bulk free-radical methods towards more controlled and sustainable techniques is paramount. Photo-initiated polymerization offers a compelling alternative, as it can often be performed rapidly, at ambient temperature, and without the need for solvents or conventional thermal initiators. Furthermore, developing polymerization systems that proceed in environmentally benign media, such as water (e.g., miniemulsion or emulsion polymerization), is a key goal.

In post-polymerization modification, while the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, concerns about residual copper toxicity are relevant for biomedical applications. Research into copper-free click chemistry , such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or the development of highly active, recyclable, or heterogeneous copper catalysts will be crucial for creating biocompatible and sustainable functionalization processes.

Table 7.3: Comparison of Conventional vs. Green Synthesis Approaches
Synthesis StepConventional MethodPotential Green AlternativeKey Advantage of Green Alternative
Monomer SynthesisEsterification in dichloromethane (B109758) with triethylamine (B128534) base.Enzyme-catalyzed esterification or flow synthesis with an immobilized base.Reduced solvent waste, atom economy, catalyst recyclability.
PolymerizationSolution-based free-radical polymerization in toluene/DMF.Solvent-free photopolymerization or aqueous emulsion polymerization.Elimination of volatile organic compounds (VOCs), energy efficiency.
Post-Polymerization ModificationHomogeneous Cu(I) catalysis for CuAAC.Immobilized copper catalysts, recyclable ligands, or copper-free SPAAC.Reduced metal contamination in the final product, catalyst reusability.

Rational Design of Novel Materials through Targeted Functionalization and Architectural Control

The ultimate goal of studying this compound is to use it for the rational design of materials with pre-defined functions. The compound’s orthogonal reactive sites (acrylate for chain formation, alkyne for specific conjugation) are ideal for this purpose. Future research will focus on creating highly sophisticated materials by precisely controlling both the polymer architecture and the identity of the functional groups clicked onto the alkyne handle.

Targeted Functionalization: The pendant alkyne group is a versatile anchor point. By clicking specific molecules, researchers can impart a wide range of functionalities:

Biomaterials: Clicking cell-adhesive peptides (e.g., RGD sequences) or protein-repellent molecules (e.g., polyethylene (B3416737) glycol azides) can be used to create advanced hydrogels for tissue engineering or non-fouling surfaces for medical devices.

Sensors: Attaching fluorophores or chromophores that respond to specific analytes (e.g., metal ions, pH changes) can lead to the development of highly sensitive chemical sensors.

Smart Coatings: Clicking on hydrophobic (e.g., perfluoroalkyl azides) or hydrophilic moieties allows for the precise tuning of surface wettability, leading to superhydrophobic or self-cleaning coatings.

Architectural Control: Advanced polymerization techniques can be used to control the polymer's shape and structure:

Block Copolymers: By synthesizing a poly(this compound)-b-poly(styrene) block copolymer, one block can be selectively functionalized, leading to self-assembling amphiphilic materials for drug delivery nanocarriers.

Molecular Brushes: Grafting polymers from a backbone and then functionalizing the side-chains with bulky groups via the alkyne can create "molecular brushes" that act as unique lubricants or photonic crystals.

Self-Healing Networks: By using a reversible click reaction or clicking on moieties that can participate in reversible covalent bonding (e.g., furan/maleimide for Diels-Alder reactions), materials can be designed to autonomously repair damage.

This synergy between architectural control and targeted functionalization will enable the creation of materials where macroscopic properties are directly encoded at the molecular level.

Table 7.4: Examples of Rationally Designed Materials
Material ArchitectureDesign StrategyTargeted FunctionalityPotential Application
Biofunctional HydrogelPolymerize acrylate backbone; CuAAC click of RGD peptides to alkyne side chains.Enhanced Cell AdhesionTissue Engineering Scaffolds
Amphiphilic Block CopolymerSynthesize block copolymer; selectively click PEG-azide onto the alkyne-bearing block.Self-Assembly into MicellesDrug Delivery Vehicles
Stimuli-Responsive SurfaceGraft polymer from a surface; click a pH-sensitive spiropyran azide to the alkyne.Reversible WettabilitySmart Windows / Microfluidics
Self-Healing ThermosetCreate a cross-linked network; incorporate reversible linkages via the alkyne handle.Autonomous Damage RepairDurable Coatings / Composites

Q & A

Q. How can researchers optimize the synthetic yield of 4-Ethynylphenyl prop-2-enoate while ensuring purity?

To optimize synthesis, systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and monitor progress via thin-layer chromatography (TLC). Purify crude products using column chromatography with gradients of ethyl acetate/hexane. Validate purity using 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For crystalline products, confirm molecular geometry via single-crystal X-ray diffraction and cross-reference with spectral data .

Q. What methodologies are recommended for determining the crystal structure of this compound?

Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring proper treatment of disorder and thermal parameters . Visualize molecular packing and hydrogen-bonding patterns using ORTEP-3 for graphical representation . Validate intermolecular interactions via graph set analysis to resolve ambiguities in hydrogen-bonding networks .

Q. How should researchers characterize the electronic and steric effects of the ethynyl and acrylate groups in this compound?

Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and quantify substituent effects on reactivity. Complement computational data with experimental UV-Vis spectroscopy to correlate electronic transitions with theoretical predictions. Cross-validate steric effects using X-ray crystallography to measure bond angles and torsional strain .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

Re-examine computational models for solvent effects, basis set adequacy, and conformational sampling. Experimentally validate using kinetic studies (e.g., reaction progress monitored via in-situ IR) and isotopic labeling to trace mechanistic pathways. Compare crystallographic data with DFT-optimized geometries to identify discrepancies in bond lengths or angles .

Q. How can researchers systematically analyze the role of non-covalent interactions in the supramolecular assembly of this compound?

Employ Hirshfeld surface analysis to quantify intermolecular contacts (e.g., C–H···O, π-π stacking). Use graph set notation to classify hydrogen-bonding motifs and correlate them with crystallization solvents. Validate findings via temperature-dependent crystallography to assess thermal stability of interactions . For dynamic behavior, perform molecular dynamics (MD) simulations under varied thermodynamic conditions .

Q. What experimental approaches are suitable for probing the thermodynamic stability of this compound under photochemical or thermal stress?

Conduct differential scanning calorimetry (DSC) to measure phase transitions and decomposition temperatures. Pair with thermogravimetric analysis (TGA) to quantify mass loss profiles. For photostability, expose samples to controlled UV irradiation and monitor degradation via HPLC or time-resolved spectroscopy. Compare results with accelerated aging studies to predict long-term stability .

Q. How can solvent effects on the photophysical properties of this compound be rigorously investigated?

Measure UV-Vis absorption and fluorescence spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Calculate solvent polarity parameters (e.g., Reichardt’s ET(30)E_T(30)) and correlate with spectral shifts. Perform time-dependent DFT (TD-DFT) calculations to simulate solvent effects on excited-state behavior. Validate using solvatochromic shift models .

Methodological Notes

  • Data Contradiction Analysis : When discrepancies arise between experimental and computational results, apply error propagation frameworks to quantify uncertainties in crystallographic refinement (e.g., RintR_{\text{int}}, RmergeR_{\text{merge}}) and computational convergence criteria (e.g., SCF tolerances) .
  • Reproducibility : Document all synthetic and analytical procedures in line with IUCr standards, including raw diffraction data (CCDC deposition) and computational input files .

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